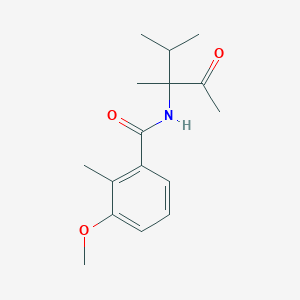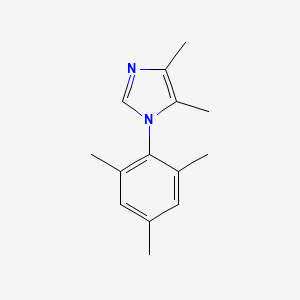
4,5-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimetil-1-(2,4,6-trimetilfenil)-1H-imidazol: es un compuesto orgánico heterocíclico que pertenece a la familia de los imidazoles. Los imidazoles son conocidos por sus diversas actividades biológicas y a menudo se utilizan como bloques de construcción en productos farmacéuticos y agroquímicos. Este compuesto en particular presenta un grupo fenilo sustituido y dos grupos metilo en el anillo imidazol, lo que puede influir en sus propiedades químicas y reactividad.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de 4,5-Dimetil-1-(2,4,6-trimetilfenil)-1H-imidazol típicamente implica la condensación de 2,4,6-trimetilbenzaldehído con glioxal y amoníaco o una amina en condiciones ácidas o básicas. La reacción procede a través de la formación de una diimina intermedia, que se cicla para formar el anillo imidazol.
Métodos de producción industrial: Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de alta productividad para condiciones de reacción óptimas y el uso de catalizadores para aumentar el rendimiento y reducir el tiempo de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metilo, lo que lleva a la formación de ácidos carboxílicos o aldehídos.
Reducción: Las reacciones de reducción pueden dirigirse al anillo imidazol, lo que podría conducir a la formación de derivados de dihidroimidazol.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se utilizan reactivos como halógenos (por ejemplo, bromo) y agentes nitrantes (por ejemplo, ácido nítrico) en condiciones controladas.
Productos principales:
Oxidación: Formación de ácidos carboxílicos o aldehídos.
Reducción: Formación de derivados de dihidroimidazol.
Sustitución: Introducción de halógeno, nitro u otros grupos funcionales en el anillo fenilo.
Aplicaciones Científicas De Investigación
Química: 4,5-Dimetil-1-(2,4,6-trimetilfenil)-1H-imidazol se utiliza como ligando en química de coordinación, formando complejos con metales que se pueden utilizar como catalizadores en diversas reacciones orgánicas.
Biología: En la investigación biológica, este compuesto se puede utilizar para estudiar interacciones enzimáticas y como sonda en ensayos bioquímicos debido a sus características estructurales únicas.
Medicina: El anillo imidazol del compuesto es un motivo común en muchos productos farmacéuticos, y los derivados de este compuesto pueden exhibir actividades antimicrobianas, antifúngicas o anticancerígenas.
Industria: En el sector industrial, este compuesto se puede utilizar en la síntesis de materiales avanzados, incluidos polímeros y resinas, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de 4,5-Dimetil-1-(2,4,6-trimetilfenil)-1H-imidazol depende de su aplicación. En sistemas biológicos, puede interactuar con enzimas o receptores, influyendo en las vías bioquímicas. El anillo imidazol puede coordinar con iones metálicos, afectando la actividad de las metaloenzimas o actuando como catalizador en reacciones químicas.
Comparación Con Compuestos Similares
Compuestos similares:
1-Metilimidazol: Similar en estructura pero con un solo grupo metilo en el anillo imidazol.
2-Metilimidazol: Otro compuesto similar con el grupo metilo en una posición diferente en el anillo imidazol.
Bencimidazol: Contiene un anillo de benceno fusionado, ofreciendo diferentes propiedades químicas y aplicaciones.
Singularidad: 4,5-Dimetil-1-(2,4,6-trimetilfenil)-1H-imidazol es único debido a la presencia de múltiples grupos metilo y un anillo fenilo sustituido, que puede influir en su reactividad e interacciones en sistemas químicos y biológicos. Esto lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
647841-31-4 |
|---|---|
Fórmula molecular |
C14H18N2 |
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
4,5-dimethyl-1-(2,4,6-trimethylphenyl)imidazole |
InChI |
InChI=1S/C14H18N2/c1-9-6-10(2)14(11(3)7-9)16-8-15-12(4)13(16)5/h6-8H,1-5H3 |
Clave InChI |
FLNYCJUFOUHHBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N2C=NC(=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)
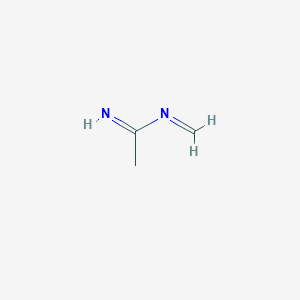
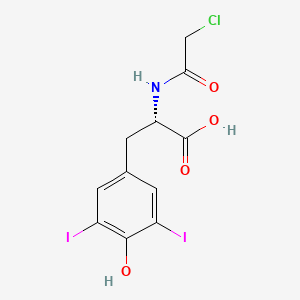
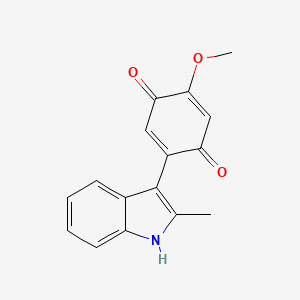
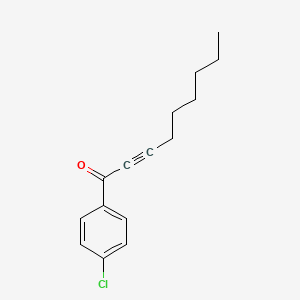
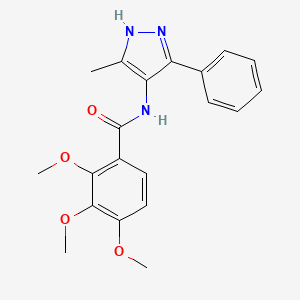
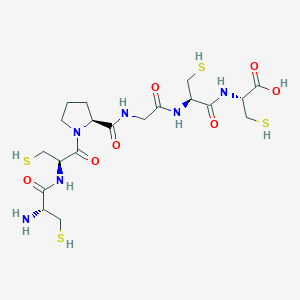
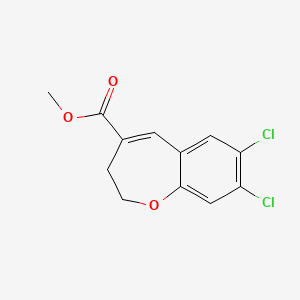
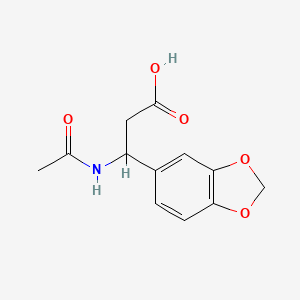
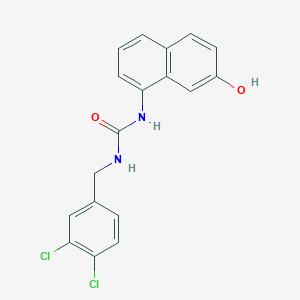
![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)

